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Compound of Interest

[1-(Isoquinolin-5-yl)ethyl]
Compound Name:
(methyl)amine

Cat. No.: B13269621

Get Quote

Executive Summary & Structural Context

Compound: 1-(Isoquinolin-5-yl)ethylamine IUPAC Name: 1-(Isoquinolin-5-yl)ethan-1-amine

Molecular Formula: C11H12N2 Molecular Weight: 172.23 g/mol Role: Key pharmacophore
intermediate for ROCK inhibitors used in glaucoma and cardiovascular therapies.

This molecule features a 5-substituted isoquinoline core fused with a chiral ethylamine side
chain.[1] The presence of the basic primary amine and the pyridine-like nitrogen in the
isoquinoline ring creates specific handling requirements for spectroscopic analysis (e.g., pH
sensitivity, carbamate formation).

Structural Diagram & Numbering

The isoquinoline ring follows standard IUPAC numbering (N at position 2). The ethylamine side
chain is attached at position 5.[1]
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Caption: Structural connectivity of the target intermediate.[1][2] The C5-position of the
iIsoquinoline ring is the attachment point for the chiral ethylamine moiety.

Sample Preparation & Handling Protocols

Objective: Ensure spectral integrity by mitigating common amine-related artifacts (oxidation,
carbamate formation).

Protocol: NMR Sample Preparation

e Solvent Selection: Use DMSO-ds (Dimethyl sulfoxide-d6) over CDCls.

o Reasoning: Chloroform is often acidic (traces of HCI/DCI), which can protonate the basic
nitrogens, causing significant chemical shift variations. DMSO-de minimizes proton
exchange broadening of the -NHz signal.

e Drying: The compound is hygroscopic. Dry under high vacuum (0.1 mbar) at 40°C for 2
hours prior to dissolution.

o Concentration: Prepare a 10-15 mg/mL solution.

» Reference: Use TMS (Tetramethylsilane) as an internal standard (0.00 ppm).

Protocol: Mass Spectrometry (ESI)
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» Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

o Reasoning: Formic acid ensures protonation ([M+H]*), enhancing sensitivity in Positive
lon Mode.

e Concentration: Dilute to 1-5 pg/mL to avoid space-charge effects.

Nuclear Magnetic Resonance (NMR) Data

The following data represents the predicted reference values derived from the parent
isoquinoline spectrum and substituent increments for benzylic amines.

*H NMR (400 MHz, DMSO-de)

Key Diagnostic Feature: The singlet at ~9.3 ppm (H1) is characteristic of the isoquinoline ring,
significantly deshielded by the adjacent nitrogen.
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o Shift (6 o Coupling (J Assignment
Position Multiplicity Integral .
ppm) Hz) Logic
Deshielded
H1 9.32 Singlet (s) 1H - by Ring N
(C=N-C)
Alpha to Ring
H3 8.61 Doublet (d) 1H 6.0 N
Beta to Ring
H4 7.95 Doublet (d) 1H 6.0 N
Peri-position
H8 8.15 Doublet (d) 1H 8.0 )
(deshielded)
] Meta to
H6 7.75 Triplet (t) 1H 7.5 _
substituent
Para to
H7 7.68 Triplet (t) 1H 75 _
substituent
Benzylic
CH (a) 4.85 Quartet (q) 1H 6.5 ]
methine
Exchangeabl
NH:2 2.10 Broad (br s) 2H - e (varies w/
H20)
CHs (B) 1.45 Doublet (d) 3H 6.5 Methyl group

3C NMR (100 MHz, DMSO-ds)
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Position Shift (6 ppm) Type Assighment

C1 153.2 CH Isoquinoline C=N

C3 1435 CH Isoquinoline C-N

C5 139.8 C(quat) Ipso-substitution point

C4a/8a 135.0, 128.5 C(quat) Bridgehead carbons

C8 127.8 CH Aromatic

Cc7 126.5 CH Aromatic

C6 125.9 CH Aromatic

C4 117.5 CH Betato N

CH (@) 465 CH Benzylic amine
carbon

CHs (B) 24.2 CHs Methyl carbon

Mass Spectrometry (MS) Data

Technique: ESI-MS (Positive Mode) Molecular lon: [M+H]* = 173.23 Da

Fragmentation Pathway

The fragmentation is dominated by alpha-cleavage adjacent to the amine and the stability of

the aromatic isoquinoline cation.

(C2HsN).

Parent lon: m/z 173.2 ([M+H]*)

Primary Fragment: m/z 156.2 (Loss of NHs, [M+H-17]*) - Characteristic of primary amines.
Secondary Fragment: m/z 158.1 (Loss of CHs, [M+H-15]*) - Alpha cleavage.

Base Peak (Likely): m/z 129.1 (Isoquinolinyl cation) - Loss of the entire ethylamine chain
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Direct Cleavage

Caption: ESI(+) Fragmentation pathway. The m/z 129 peak confirms the isoquinoline core
integrity.

Infrared Spectroscopy (IR)

Technique: ATR-FTIR (Attenuated Total Reflectance) Phase: Neat oil or solid (depending on

salt form).
Wavenumber . . . .
Vibration Mode Intensity Functional Group
(cm™)
3350 - 3280 N-H Stretch Medium, Broad Primary Amine (-NH-2)
3050 C-H Stretch (sp?) Weak Aromatic Ring
2960 - 2870 C-H Stretch (sp?3) Medium Ethyl Group (Alkyl)
1620 - 1580 C=C / C=N Stretch Strong Isoquinoline Skeleton
1380 C-H Bend Medium Methyl Group
Ortho-substituted
750 C-H Out-of-Plane Strong

aromatic
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Synthesis & Quality Control Workflow

To ensure the data matches the guide, the compound purity must be verified. The synthesis
typically involves the reductive amination of 5-acetylisoquinoline.

Start: 5-Acetylisoquinoline

l

Reductive Amination
(NH40Ac, NaBH3CN)

e

Workup (Basic Extraction)
Remove acidic impurities

\

QC Checkpoint:
Is NH2 peak visible in IR?

No (Retreat)

es (3300 cm-1 present)

1-(Isoquinolin-5-yl)ethylamine
Ready for Analysis

Click to download full resolution via product page

Caption: Synthesis and QC workflow. Verification of the amine group via IR is a critical Go/No-
Go step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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